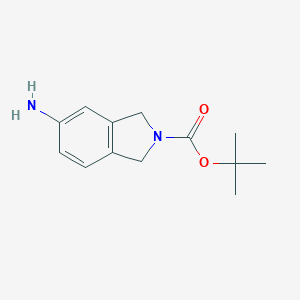

Tert-butyl 5-aminoisoindoline-2-carboxylate

Description

The exact mass of the compound Tert-butyl 5-aminoisoindoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 5-aminoisoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-aminoisoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFWIRWHYIDBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626668 | |

| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264916-06-5 | |

| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

CAS Number: 264916-06-5

This technical guide provides a comprehensive overview of Tert-butyl 5-aminoisoindoline-2-carboxylate, a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tert-butyl 5-aminoisoindoline-2-carboxylate is a stable, solid compound under standard conditions. Its Boc-protected nitrogen allows for controlled reactions in multi-step syntheses, while the free amine group on the isoindoline core provides a reactive site for further functionalization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Purity | ≥97% | [2] |

| Storage | 4°C, protect from light | [2] |

| Solubility | Soluble in organic solvents such as ethanol | [2] |

| Boiling Point | 376.3 °C at 760 mmHg (Predicted) | |

| Density | 1.177 g/cm³ (Predicted) | |

| pKa | 4.76 ± 0.20 (Predicted) | [1] |

Synthesis

A common and efficient method for the synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate involves the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.

Experimental Protocol: Synthesis from Tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol details the catalytic hydrogenation of the nitro-substituted precursor to yield the desired aminoisoindoline derivative.[2]

Materials:

-

Tert-butyl 5-nitroisoindoline-2-carboxylate

-

Anhydrous Ethanol

-

Palladium on carbon (10% Pd/C)

-

Magnetic stirrer

-

100 mL single-necked round-bottom flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).

-

Stir the mixture to dissolve the starting material.

-

Carefully add the Palladium/carbon catalyst (160 mg) to the reaction mixture.

-

Carry out the hydrogenation reaction at room temperature for 15 hours under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas).

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the target product, Tert-butyl 5-aminoisoindoline-2-carboxylate (585 mg, 99% yield), as a yellow oil.[2]

-

The product can often be used in subsequent steps without further purification. Mass spectrometry can be used to confirm the product ([M+H]⁺ = 235.3).

Applications in Drug Discovery

Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly suitable for the development of inhibitors targeting epigenetic proteins, such as bromodomains.

Role as a Building Block in BET Bromodomain Inhibitors

The isoindoline core of this compound serves as a crucial pharmacophore for engaging with the acetyl-lysine binding pocket of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT).[3][4] Dysregulation of BET proteins is implicated in the transcriptional control of oncogenes like c-Myc, making them attractive targets for cancer therapy.

The amino group of Tert-butyl 5-aminoisoindoline-2-carboxylate provides a convenient handle for introducing various side chains through reactions like amide bond formation or reductive amination. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Analytical Data

While specific, publicly available spectra for Tert-butyl 5-aminoisoindoline-2-carboxylate are limited, data for structurally similar tert-butyl carbamate compounds can provide valuable reference points for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the isoindoline ring (two singlets or a complex multiplet between 4.0 and 5.0 ppm), and the aromatic protons (multiplets in the aromatic region, typically 6.5-7.5 ppm). The protons of the amino group will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The methylene carbons of the isoindoline ring are expected between 45 and 55 ppm. The aromatic carbons will resonate in the 110-150 ppm range, and the carbonyl carbon of the Boc group will be observed around 155 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity analysis of Tert-butyl 5-aminoisoindoline-2-carboxylate can be performed using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid. Detection is commonly achieved using a UV detector at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Safety and Handling

Tert-butyl 5-aminoisoindoline-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile and valuable building block in the field of medicinal chemistry. Its utility in the synthesis of potent and selective BET bromodomain inhibitors highlights its importance in the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers engaged in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 3. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of BET inhibitors as potential treatments for cancer: A new carboline chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of Tert-butyl 5-aminoisoindoline-2-carboxylate

A Technical Guide to Tert-butyl 5-aminoisoindoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS: 264916-06-5), a key bifunctional building block in modern medicinal chemistry. It details the molecule's chemical and physical properties, provides a step-by-step synthesis protocol, and explores its significant application in the development of novel therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for a scientific audience.

Molecular Identity and Chemical Properties

Tert-butyl 5-aminoisoindoline-2-carboxylate is a heterocyclic organic compound featuring a core isoindoline structure. The molecule is characterized by two key functional groups: a primary amine (-NH₂) at the 5-position of the isoindoline ring and a tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen. This bifunctional nature makes it a versatile intermediate in organic synthesis.

The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and arylation. The Boc group provides protection for the secondary amine within the isoindoline ring, ensuring regioselectivity in reactions and can be readily removed under acidic conditions.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 264916-06-5 | [1][][3][4][5][6] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [][3][4] |

| Molecular Weight | 234.29 g/mol | [][3] |

| IUPAC Name | tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | [] |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | [] |

| InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | [][4] |

| InChIKey | WJFWIRWHYIDBAQ-UHFFFAOYSA-N |[] |

Physicochemical and Computational Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been compiled from various chemical suppliers and databases.

Table 2: Physicochemical and Computational Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 376.304°C at 760 mmHg | [] |

| Density | 1.177 g/cm³ | [] |

| pKa (Predicted) | 4.76 ± 0.20 | [4] |

| LogP (Predicted) | 2.5195 | [3] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |

| Purity | ≥95% - ≥97% | [][3] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |[3][5][7] |

Synthesis and Experimental Protocols

The most commonly cited synthesis for Tert-butyl 5-aminoisoindoline-2-carboxylate involves the catalytic hydrogenation of its nitro-substituted precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.[1]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of a nitro group to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Materials and Equipment:

-

Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol)

-

Anhydrous Ethanol (50 mL)

-

10% Palladium on carbon (Pd/C) catalyst (160 mg)

-

100 mL single-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen source (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Büchner funnel or celite pad)

-

Rotary evaporator

Procedure:

-

To a 100 mL single-necked round-bottom flask, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[1]

-

Stir the mixture with a magnetic stirrer until the starting material is dissolved.

-

Carefully add the palladium/carbon catalyst (160 mg) to the reaction mixture.[1]

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

-

Allow the reaction to stir at room temperature for 15 hours.[1]

-

Upon completion, the catalyst is removed by filtration through a pad of celite, washing with ethanol.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]

Results:

-

Product: Tert-butyl 5-aminoisoindoline-2-carboxylate

-

Yield: 585 mg (99%)[1]

-

Appearance: Yellow oil[1]

-

Note: The product is often used in subsequent steps without further purification.[1] One source reports a mass spectrometry result of [M+H]⁺ 179, which is inconsistent with the expected molecular weight of 234.29; this is likely a typo in the source document or represents a known fragment.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate.

Caption: Workflow for the synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate.

Applications in Drug Discovery

The unique structure of Tert-butyl 5-aminoisoindoline-2-carboxylate makes it a valuable building block in drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). A related compound, Tert-butyl 5-bromoisoindoline-2-carboxylate, is explicitly identified as a PROTAC linker, highlighting the utility of the isoindoline scaffold in this technology.[8]

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. They consist of three main components: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.

The amino group on Tert-butyl 5-aminoisoindoline-2-carboxylate provides a convenient attachment point for building out the linker or connecting to an E3 ligase ligand, while the isoindoline core can serve as a rigid and structurally important part of the linker itself.

Visualization of the Role in PROTAC Technology

This diagram illustrates the logical relationship between a target protein, an E3 ligase, and a PROTAC molecule, indicating where a building block like Tert-butyl 5-aminoisoindoline-2-carboxylate would be utilized.

Caption: Logical diagram of PROTAC function and the role of the title compound.

References

- 1. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 264916-06-5|tert-Butyl 5-aminoisoindoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. chiralen.com [chiralen.com]

- 8. medchemexpress.com [medchemexpress.com]

Tert-butyl 5-aminoisoindoline-2-carboxylate mechanism of action

Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of Tert-butyl 5-aminoisoindoline-2-carboxylate, focusing on its chemical properties, synthesis, and its significant role as a structural component in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a synthetic organic compound featuring a core isoindoline scaffold. The isoindoline structure is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This prevalence underscores the utility of isoindoline derivatives as versatile building blocks in medicinal chemistry. While Tert-butyl 5-aminoisoindoline-2-carboxylate does not possess a direct mechanism of action in a biological pathway, its importance lies in its function as a key intermediate for the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation.

Chemical and Physical Properties

The fundamental properties of Tert-butyl 5-aminoisoindoline-2-carboxylate are summarized below. These data are essential for its application in synthetic chemistry, providing insights into its solubility, reactivity, and stability.

| Property | Value | Reference |

| CAS Number | 264916-06-5 | [3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 234.29 g/mol | [3][4] |

| Synonyms | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate, 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | [3][5] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |

| logP | 2.5195 | [3] |

| Hydrogen Bond Acceptors | 3 | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Storage Conditions | 4°C, protect from light | [3] |

Synthesis Protocol

The synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate is typically achieved through the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate. A general experimental protocol is detailed below.

Reaction: Reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate

Materials:

-

Tert-butyl 5-nitroisoindoline-2-carboxylate (1 equivalent)

-

Anhydrous Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Magnetic stirrer

-

100 mL single-necked round-bottom flask

Procedure:

-

To a 100 mL single-necked round-bottom flask containing a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (e.g., 650 mg, 2.5 mmol) and anhydrous ethanol (e.g., 50 mL).[6]

-

To this solution, carefully add the Palladium on carbon (Pd/C) catalyst (e.g., 160 mg).[6]

-

The hydrogenation reaction is carried out at room temperature for approximately 15 hours.[6]

-

Upon completion of the reaction, the catalyst is removed by filtration.[6]

-

The filtrate is then concentrated under reduced pressure to yield the final product, Tert-butyl 5-aminoisoindoline-2-carboxylate, as a yellow oil.[6]

Yield: Approximately 99%.[6] The product can often be used in subsequent steps without further purification.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Tert-butyl 5-aminoisoindoline-2-carboxylate.

Role in PROTAC Development

A significant application of Tert-butyl 5-aminoisoindoline-2-carboxylate is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[7][8] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7][9]

The isoindoline scaffold, present in Tert-butyl 5-aminoisoindoline-2-carboxylate, is a key structural element in certain classes of E3 ligase ligands, particularly those that bind to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[10] The amino group on the isoindoline ring provides a convenient attachment point for the linker, which is then connected to the target protein ligand.

General Mechanism of Action for PROTACs

The mechanism by which PROTACs induce protein degradation is a catalytic cycle that involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[9][11]

-

Ubiquitination: The close proximity of the POI and the E3 ligase, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the POI.[7]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[7][8]

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[7][11]

PROTAC Mechanism of Action Diagram

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable chemical intermediate with significant applications in drug discovery and development. While it does not exhibit a direct biological mechanism of action, its utility as a scaffold for the synthesis of complex molecules, particularly in the context of PROTACs, is well-established. The information provided in this technical guide offers a foundational understanding for researchers and scientists working in the field of medicinal chemistry and targeted protein degradation.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. revvity.com [revvity.com]

- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendant Trajectory of 5-Aminoisoindoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoindoline scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and mechanisms of action of 5-aminoisoindoline derivatives, with a focus on providing actionable data and protocols for researchers in the field.

Synthetic Strategies: Accessing the 5-Aminoisoindoline Core

The synthesis of 5-aminoisoindoline derivatives is a critical aspect of their development. The most prominent examples, lenalidomide and pomalidomide, are synthesized from 3-nitrophthalic anhydride. The general synthetic approach involves the condensation of a substituted phthalic anhydride with a glutamine derivative, followed by reduction of the nitro group to the key 5-amino functionality.

A general workflow for the synthesis and initial biological evaluation of 5-aminoisoindoline derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of 5-aminoisoindoline derivatives.

Key Experimental Protocols

Synthesis of Pomalidomide (A Representative 5-Aminoisoindoline Derivative)

This protocol is a representative example for the synthesis of a 5-aminoisoindoline-1,3-dione.

Step 1: Condensation of 3-Nitrophthalic Anhydride with α-L-Glutamine

-

To a solution of 3-nitrophthalic anhydride in a suitable solvent such as dimethylformamide (DMF), add α-L-glutamine.

-

The reaction mixture is heated, typically at elevated temperatures, to facilitate the condensation and subsequent racemization at the chiral center of glutamine.

-

The product, 3-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is then isolated upon cooling and purification, often by recrystallization.

Step 2: Reduction of the Nitro Group

-

The nitro-containing intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is then subjected to catalytic hydrogenation with hydrogen gas.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pomalidomide.

Note: Detailed experimental conditions, including reaction times, temperatures, and purification methods, can be found in various patents and publications.[1]

Pharmacological Activities and Quantitative Data

5-Aminoisoindoline derivatives exhibit a wide range of pharmacological activities, with the most notable being their immunomodulatory and anti-cancer effects. The following tables summarize key quantitative data for prominent derivatives.

Table 1: Anti-proliferative Activity of 5-Aminoisoindoline Derivatives in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Lenalidomide | MM.1S | 81 | [2] |

| Pomalidomide | MM.1S | Not specified | [2] |

| Thioether-containing Lenalidomide Analog (3ak) | MM.1S | 79 | [2] |

Table 2: Immunomodulatory Activity of 5-Aminoisoindoline Derivatives

| Compound | Assay | Effect | Potency | Reference |

| Lenalidomide | T-cell proliferation | Stimulation | 100-1000x more potent than thalidomide | [3] |

| Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |

| 4-Methyl Analog of Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |

| 4-Chloro Analog of Pomalidomide | TNF-α production (LPS-stimulated hPBMC) | Inhibition | Potent | [4][5] |

| Lenalidomide | IL-2 production (human T-cell co-stimulation) | Stimulation | Potent | [4] |

| Pomalidomide | IL-2 production (human T-cell co-stimulation) | Stimulation | Potent | [4][5] |

Table 3: Activity of Isoindoline Derivatives as Cyclooxygenase (COX) Inhibitors

| Compound | COX-1 IC50 (mM) | COX-2 IC50 (mM) | Reference |

| Compound 1 | Not specified | 19 | [6] |

| Compound 4 | Not specified | 0.331 | [6] |

| Compound 7 | Not specified | 0.185 | [6] |

Mechanism of Action: The Cereblon Connection

The primary mechanism of action for the immunomodulatory and anti-cancer effects of lenalidomide and pomalidomide involves their binding to the E3 ubiquitin ligase protein, Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of these drugs.[2][3]

The signaling pathway is illustrated in the diagram below.

Caption: Mechanism of action of immunomodulatory 5-aminoisoindoline derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 5-aminoisoindoline derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

The 5-amino group: This is a critical functionality for the immunomodulatory and anti-myeloma activities of lenalidomide and pomalidomide. Modifications to this group can significantly impact potency.[5]

-

The glutarimide ring: The stereochemistry and integrity of the glutarimide ring are important for binding to Cereblon.

-

Substituents on the phthalimide ring: The addition of substituents to the phthalimide ring can modulate the activity and pharmacokinetic properties of the compounds. For instance, the introduction of a fluorine atom in thioether-containing lenalidomide analogs improved their metabolic stability.[2]

-

Isosteric replacements: Replacing the amino group with other isosteres, such as methyl or chloro groups, has been shown to yield compounds with potent immunomodulatory and anti-proliferative activities.[4][5]

Conclusion

5-Aminoisoindoline derivatives represent a rich and versatile chemical scaffold for the development of novel therapeutics. Their success in treating multiple myeloma has spurred significant research into their broader potential in oncology, inflammation, and beyond. This technical guide provides a foundational overview of their synthesis, pharmacology, and mechanism of action, offering valuable insights and data to guide future drug discovery efforts in this exciting area. The detailed protocols and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

- 1. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a key bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a protected isoindoline core, offering a rigid scaffold, and a reactive primary amine, which serves as a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various reaction conditions and allows for facile deprotection under acidic conditions, making it an ideal intermediate in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on detailed experimental protocols.

Chemical Identity and Synonyms

The compound is most commonly known as Tert-butyl 5-aminoisoindoline-2-carboxylate. However, several synonyms are frequently used in literature and commercial listings. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Identifier Type | Value |

| IUPAC Name | tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate |

| CAS Number | 264916-06-5 |

| Common Synonyms | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate |

| 5-amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | |

| 5-amino-2-(tert-butoxycarbonyl)isoindoline | |

| N-Boc-5-aminoisoindoline |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Typically a yellow oil or solid |

| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere to prevent degradation.[1] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų |

| logP (calculated) | 2.5195 |

Experimental Protocols

Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate

The most common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, tert-butyl 5-nitroisoindoline-2-carboxylate. This method is efficient and generally high-yielding.

Reaction Scheme:

Caption: General synthesis route for Tert-butyl 5-aminoisoindoline-2-carboxylate.

Detailed Protocol: [2]

-

Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).

-

Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (160 mg).

-

Hydrogenation: The flask is then fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the target product, tert-butyl 5-aminoisoindoline-2-carboxylate (585 mg, 99% yield), as a yellow oil.[2] The product is often of sufficient purity to be used in subsequent steps without further purification.[2]

Applications in Synthesis

The primary utility of Tert-butyl 5-aminoisoindoline-2-carboxylate is as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The amino group provides a nucleophilic site for a variety of coupling reactions.

Role as a Building Block in PROTACs

While direct examples using the 5-amino derivative are still emerging in readily available literature, the structurally related tert-butyl 5-bromoisoindoline-2-carboxylate is a known PROTAC (Proteolysis Targeting Chimera) linker.[1] This suggests that the 5-aminoisoindoline scaffold is of significant interest in the development of these novel therapeutic agents. It is plausible that the 5-amino derivative could be used to synthesize analogs or to attach to different parts of the PROTAC structure.

The logical workflow for utilizing this compound in a synthetic campaign is outlined below.

Caption: Synthetic workflow utilizing Tert-butyl 5-aminoisoindoline-2-carboxylate.

Note: At present, detailed, peer-reviewed experimental protocols for the use of Tert-butyl 5-aminoisoindoline-2-carboxylate in specific, named bioactive compounds, or data on its involvement in signaling pathways, are not widely available in the public domain. Its primary role is as a versatile starting material, and the specific protocols would be dictated by the desired final molecule. Researchers are encouraged to adapt standard coupling and deprotection methodologies to their specific synthetic targets.

References

Commercial Suppliers and Technical Guide for Boc-5-Aminoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Boc-5-aminoisoindoline, a key building block in contemporary drug discovery. The document details supplier information, quantitative data, and relevant experimental protocols. Furthermore, it visualizes the critical role of such building blocks in novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs).

Commercial Availability of Boc-5-Aminoisoindoline

Boc-5-aminoisoindoline, registered under CAS number 264916-06-5 with the chemical name tert-butyl 5-aminoisoindoline-2-carboxylate, is readily available from a variety of commercial chemical suppliers. This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Chiralen | 95% | 100mg, 250mg, 1g, 5g, 25g | $17.00, $28.00, $84.00, $303.00, $1,511.00[1] |

| ChemScene | ≥97% | Inquire for details | Inquire for details[2] |

| BOC Sciences | 95% | Inquire for details | Inquire for details[] |

| BLD Pharm | Inquire for details | Inquire for details | Inquire for details[4] |

| Weifang Yangxu Group Co., Ltd. | 99% | Milligram to bulk | Inquire for details[5] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂[2] |

| Molecular Weight | 234.29 g/mol [2] |

| Appearance | Inquire with supplier |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light[1][4] |

Experimental Protocols

The following protocols provide methodologies for the synthesis of Boc-5-aminoisoindoline and its potential application in the synthesis of PROTACs, a rapidly advancing therapeutic modality.

Synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate

A general and widely applicable method for the synthesis of Boc-5-aminoisoindoline involves the reduction of the corresponding nitro-substituted precursor.

Materials:

-

tert-butyl 5-nitroisoindoline-2-carboxylate

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Anhydrous ethanol

-

Hydrogen source (e.g., hydrogen gas balloon or H-Cube)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask and introduce a hydrogen atmosphere (e.g., by evacuating and backfilling with hydrogen gas).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude tert-butyl 5-aminoisoindoline-2-carboxylate.

-

The product can be further purified by column chromatography on silica gel if necessary.

General Protocol for Boc Protection of Amines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Materials:

-

Amine-containing substrate (e.g., 5-aminoisoindoline)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if required.

Application in PROTAC Synthesis: A General Workflow

Boc-5-aminoisoindoline is an ideal building block for the synthesis of PROTACs, where it can be incorporated as part of the linker connecting the target protein ligand and the E3 ligase ligand. The free amine group, after deprotection of the Boc group, can be readily functionalized.

Workflow Overview:

-

Ligand-Linker Conjugation: The free amino group of a deprotected 5-aminoisoindoline derivative can be coupled to a linker moiety bearing a carboxylic acid or other reactive group. Standard peptide coupling reagents like HATU or HBTU are often employed.

-

Second Ligand Attachment: The other end of the linker is then conjugated to the second ligand (either the target protein binder or the E3 ligase binder).

-

Final Deprotection: Any remaining protecting groups on the PROTAC molecule are removed to yield the final, active compound.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by Boc-5-aminoisoindoline itself are not the primary focus of its application, its utility as a component of PROTACs places it at the center of a powerful therapeutic mechanism: targeted protein degradation.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from chemical synthesis to biological evaluation.

Caption: A typical workflow for the development of PROTACs.

References

Navigating the Safety Profile of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for tert-butyl 5-aminoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of tert-butyl 5-aminoisoindoline-2-carboxylate.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][][4] |

| Molecular Weight | 234.29 g/mol | [1][2][] |

| CAS Number | 264916-06-5 | [1][2] |

| Appearance | Yellow oil | [5] |

| Purity | ≥97% | [2] |

| Boiling Point | 376.304°C at 760 mmHg | [] |

| Density | 1.177 g/cm³ | [] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [1] |

| pKa | 4.76 ± 0.20 (Predicted) | [1] |

Hazard Identification and Classification

Tert-butyl 5-aminoisoindoline-2-carboxylate is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral (Category 5) | May be harmful if swallowed | H303 |

| Skin Irritation (Category 2) | Causes skin irritation | H315[6][7] |

| Eye Irritation (Category 2A) | Causes serious eye irritation | H319[6][7] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335[6] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[6] Engineering controls such as local exhaust ventilation should be employed to minimize exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

-

Hygiene: Wash skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.

-

Procedural Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Minimize dust generation and accumulation.

The following workflow outlines the standard procedure for handling tert-butyl 5-aminoisoindoline-2-carboxylate in a laboratory setting.

Storage

-

Store in a tightly-closed container when not in use.[6]

-

Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]

-

Store locked up.[6]

-

For long-term storage, maintain in a cool, dry place.[6] Recommended storage temperature is 4°C, protected from light.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[6] |

| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[6] |

The logical flow for responding to an exposure incident is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 4. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

Navigating the Solubility Landscape of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active molecules. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening processes. This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 5-aminoisoindoline-2-carboxylate, detailed experimental protocols for solubility determination, and a generalized workflow for assessing compound solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Tert-butyl 5-aminoisoindoline-2-carboxylate is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 264916-06-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][3] |

| Molecular Weight | 234.29 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [1] |

| logP | 2.5195 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [1] |

Predicted Solubility in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. DMSO is a particularly strong organic solvent.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amino and carbamate groups. A synthesis procedure notes the use of anhydrous ethanol as a solvent for a reaction involving this compound.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and should be capable of solvating the molecule. |

| Nonpolar Aprotic | Toluene, Hexanes | Low to Moderate | The nonpolar nature of these solvents will have less affinity for the polar functional groups of the molecule, likely resulting in lower solubility. |

| Ethers | Diethyl ether, Dioxane | Low to Moderate | While ethers have some polarity, their ability to solvate the polar functional groups is less than that of more polar aprotic or protic solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development.[6][7][8] The following are standard experimental protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7][9][10]

Objective: To determine the concentration of a compound in a saturated solution at equilibrium.[7]

Materials:

-

Tert-butyl 5-aminoisoindoline-2-carboxylate

-

Selected organic solvent(s)

-

Stoppered flasks or vials

-

Orbital shaker or other mechanical agitation device[11]

-

Temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer[7]

Procedure:

-

Preparation: Add an excess amount of solid Tert-butyl 5-aminoisoindoline-2-carboxylate to a known volume of the selected organic solvent in a stoppered flask. The presence of undissolved solid is necessary to ensure saturation.[9]

-

Equilibration: Place the flask in an orbital shaker within a temperature-controlled environment. Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.[9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).[8][9]

-

Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze the concentration of Tert-butyl 5-aminoisoindoline-2-carboxylate in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the saturated solution.[6]

-

Reporting: The thermodynamic solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination: High-Throughput Methods

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration of a compound at the point of precipitation from a solution, typically when an aqueous anti-solvent is added to a DMSO stock solution.[6]

Objective: To rapidly determine the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions.

Materials:

-

Tert-butyl 5-aminoisoindoline-2-carboxylate stock solution in DMSO

-

Aqueous buffer or solvent of interest

-

96-well plates (UV-transparent if using a plate reader)

-

Automated liquid handling system

-

Plate reader with UV or nephelometric detection capabilities, or an HPLC-UV system[6][8]

-

96-well filter plates[6]

Procedure (UV Absorption Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of Tert-butyl 5-aminoisoindoline-2-carboxylate in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer or solvent of interest. This creates a concentration gradient across the plate. The addition of the aqueous anti-solvent will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.[6]

-

Incubation and Precipitation: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Phase Separation: Pass the solutions through a 96-well filter plate to separate the precipitated solid from the saturated solution.[6]

-

Quantification: Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate using a plate reader. The concentration of the dissolved compound is determined by comparing the absorbance to a pre-established calibration curve.[6]

-

Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified assay conditions.

Visualizing the Workflow

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

References

- 1. Page loading... [guidechem.com]

- 2. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester | CAS 264916-06-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2abiotech.net [2abiotech.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

Methodological & Application

The Versatile Role of Tert-butyl 5-aminoisoindoline-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 5-aminoisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, prized for its versatile applications in the synthesis of a wide array of bioactive molecules. Its rigid isoindoline scaffold, coupled with a reactive primary amine and a protecting tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the construction of complex molecular architectures targeting various disease pathways. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of potent enzyme inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The isoindolinone core is a prevalent feature in several potent PARP inhibitors. Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a crucial precursor for the elaboration of this core structure.

Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a novel PARP inhibitor, starting from Tert-butyl 5-aminoisoindoline-2-carboxylate.

Step 1: Acylation of Tert-butyl 5-aminoisoindoline-2-carboxylate

-

Reaction: Tert-butyl 5-aminoisoindoline-2-carboxylate is acylated with 2-fluorobenzoyl chloride to form the corresponding amide.

-

Procedure:

-

Dissolve Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Tert-butyl 5-(2-fluorobenzamido)isoindoline-2-carboxylate.

-

Step 2: Boc Deprotection and Cyclization to form Isoindolinone Core

-

Reaction: The Boc protecting group is removed under acidic conditions, followed by an intramolecular cyclization to form the isoindolinone ring.

-

Procedure:

-

Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Stir the solution at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclized isoindolinone product, a key intermediate for further elaboration into a PARP inhibitor.

-

Experimental Workflow for PARP Inhibitor Intermediate Synthesis

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Application in the Synthesis of Kinase Inhibitors

The isoindoline scaffold is also a valuable pharmacophore in the design of kinase inhibitors, which are crucial in oncology and immunology. The primary amine of Tert-butyl 5-aminoisoindoline-2-carboxylate provides a convenient handle for introducing moieties that can interact with the kinase active site.

Quantitative Data: Inhibition of Tyrosine Kinases

| Compound Class | Target Kinase | IC50 (nM) |

| Isoindolinone-based | FMS-like tyrosine kinase-3 (FLT3) | Varies with substitution |

| Isoindolinone-based | Src family kinases | Varies with substitution |

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The isoindoline moiety can be incorporated as a linker or as part of the ligand for the protein of interest. The amino group of Tert-butyl 5-aminoisoindoline-2-carboxylate is a suitable attachment point for the linker component of a PROTAC.

Conceptual Experimental Workflow for PROTAC Synthesis

Caption: Conceptual workflow for the synthesis of a PROTAC.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The inhibition of PARP enzymes has profound effects on cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes. This mechanism is known as synthetic lethality.

PARP Inhibition Signaling Pathway

Caption: PARP inhibition leading to synthetic lethality.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more toxic double-strand DNA breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death (apoptosis). This selective killing of cancer cells is the principle of synthetic lethality.

Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of various therapeutic agents, including highly targeted enzyme inhibitors like PARP and kinase inhibitors, as well as novel modalities such as PROTACs. The protocols and conceptual frameworks provided herein offer a guide for researchers in the design and execution of synthetic strategies aimed at discovering next-generation therapeutics.

References

Application Notes and Protocols for Tert-butyl 5-aminoisoindoline-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a protected isoindoline scaffold and a reactive primary amine, makes it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The Boc-protected nitrogen allows for controlled reactions, while the arylamine provides a key handle for derivatization, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 5-aminoisoindoline-2-carboxylate as a foundational element in the development of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tert-butyl 5-aminoisoindoline-2-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 264916-06-5 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Purity | ≥97% | [3] |

| Topological Polar Surface Area | 55.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [1] |

| Storage | 4°C, protect from light | [3] |

Application: A Building Block for PROTAC Synthesis

Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a crucial component for synthesizing the E3 ligase-recruiting moiety of a PROTAC. The primary amine can be readily acylated to incorporate a linker, which is subsequently attached to a ligand for the protein of interest (POI). In this application note, we describe its use in the synthesis of a BRD4-targeting PROTAC, where it forms the core of a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.[4]

The overall strategy involves a multi-step synthesis culminating in a heterobifunctional molecule capable of inducing the degradation of BRD4.[5]

Caption: Synthetic strategy for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-based E3 Ligase Ligand with an Alkyl Linker

This protocol details the acylation of Tert-butyl 5-aminoisoindoline-2-carboxylate with a linker containing a terminal carboxylic acid, followed by intramolecular cyclization to form the pomalidomide core.

Materials:

-

Tert-butyl 5-aminoisoindoline-2-carboxylate

-

6-Bromohexanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

To a solution of 6-bromohexanoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq) in anhydrous DMF, followed by DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the acylated intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the acylated intermediate (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude pomalidomide-linker conjugate.

-

Purify by silica gel column chromatography.

-

Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the coupling of the pomalidomide-linker conjugate with a JQ1 derivative bearing a carboxylic acid.

Materials:

-

Pomalidomide-linker conjugate from Protocol 1

-

(+)-JQ1 carboxylic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Boc Deprotection:

-

Dissolve the pomalidomide-linker conjugate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

-

-

Final Amide Coupling:

-

To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the deprotected pomalidomide-linker conjugate (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.

-

Biological Evaluation of the BRD4-Targeting PROTAC

Protocol 3: Western Blot Analysis for BRD4 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 protein in a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells).[6]

Materials:

-

MV-4-11 cells

-

Synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed MV-4-11 cells in 6-well plates and allow them to acclimate.

-

Treat the cells with increasing concentrations of the BRD4-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Caption: Workflow for Western Blot analysis.

Protocol 4: MTT Assay for Cell Viability

This assay determines the effect of BRD4 degradation on the viability and proliferation of cancer cells.

Materials:

-

MV-4-11 cells

-

Synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours with gentle shaking, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

-

Data Presentation

The quantitative data from the biological assays can be summarized in tables for clear comparison.

Table 2: BRD4 Protein Degradation in MV-4-11 Cells

| PROTAC Concentration (nM) | Relative BRD4 Protein Level (%) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | <5 |

Table 3: Cell Viability of MV-4-11 Cells after PROTAC Treatment

| PROTAC Concentration (nM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 95 |

| 10 | 70 |

| 100 | 45 |

| 1000 | 20 |

| IC₅₀ (nM) | ~80 |

Signaling Pathway

The synthesized PROTAC induces the degradation of BRD4, which in turn downregulates the expression of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Caption: BRD4 degradation signaling pathway.

Conclusion

Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its application in the construction of PROTACs, as demonstrated in the detailed protocols for a BRD4 degrader, highlights its significance in modern drug discovery. The provided methodologies for synthesis and biological evaluation offer a comprehensive guide for researchers aiming to leverage this compound in their targeted protein degradation programs.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]

- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Tert-butyl 5-aminoisoindoline-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block widely employed in organic synthesis, particularly in the construction of complex bioactive molecules. Its structure incorporates a protected isoindoline core, providing a rigid scaffold, and a reactive primary amine that serves as a key handle for synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability during various reaction conditions and can be readily removed when required. This combination of features makes it an invaluable tool in medicinal chemistry and drug discovery, especially in the development of targeted therapeutics.

These application notes provide a comprehensive overview of the properties, synthesis, and applications of tert-butyl 5-aminoisoindoline-2-carboxylate, with a focus on its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of drugs designed for targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 5-aminoisoindoline-2-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 264916-06-5 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Boiling Point | 376.3 °C at 760 mmHg | [3] |

| Density | 1.177 g/cm³ | [3] |

| Storage | 4°C, protect from light | [1] |

Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate

The most common and efficient synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate involves the reduction of its nitro precursor, tert-butyl 5-nitroisoindoline-2-carboxylate.[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate to tert-butyl 5-aminoisoindoline-2-carboxylate using palladium on carbon (Pd/C) as a catalyst.[2]

Materials:

-